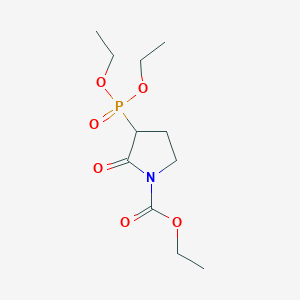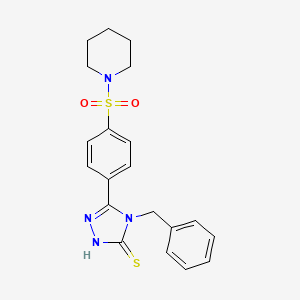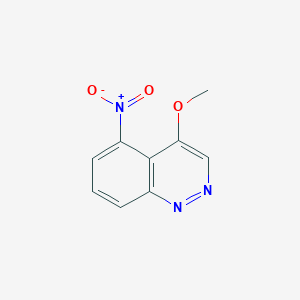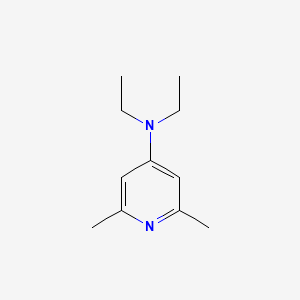![molecular formula C13H17NO2 B11764440 4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine](/img/structure/B11764440.png)
4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine is an organic compound characterized by a cyclohexanamine group attached to a benzo[d][1,3]dioxole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine typically involves the condensation of benzo[d][1,3]dioxole derivatives with cyclohexanamine under controlled conditions. One common method involves the use of benzo[d][1,3]dioxole carbaldehyde and cyclohexanamine in the presence of a suitable catalyst and solvent, such as ethanol or acetone . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
化学反応の分析
Types of Reactions
4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, acetone, dichloromethane.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted amine derivatives.
科学的研究の応用
4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as sensors and catalysts.
作用機序
The mechanism of action of 4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis and cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Some compounds similar to 4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine include:
- Benzo[d][1,3]dioxol-5-ylmethanamine
- N-(Benzo[d][1,3]dioxol-4-yl)-2-chloroacetamide
- Benzo[d][1,3]dioxol-5-ylmethylene-cyclohexyl-amine
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
4-(1,3-benzodioxol-5-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C13H17NO2/c14-11-4-1-9(2-5-11)10-3-6-12-13(7-10)16-8-15-12/h3,6-7,9,11H,1-2,4-5,8,14H2 |
InChIキー |
YLNVNBXPIIWSEC-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1C2=CC3=C(C=C2)OCO3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


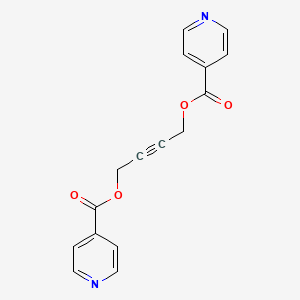
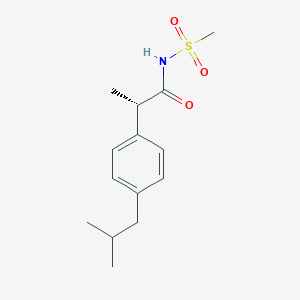
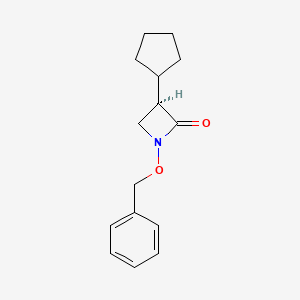
![(3BS,4AR)-3,4,4-Trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole](/img/structure/B11764366.png)
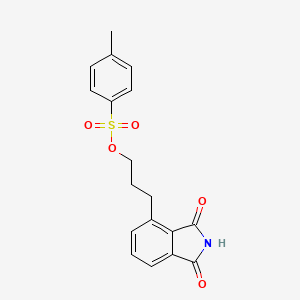
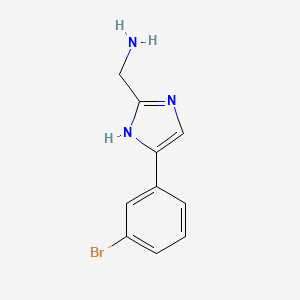
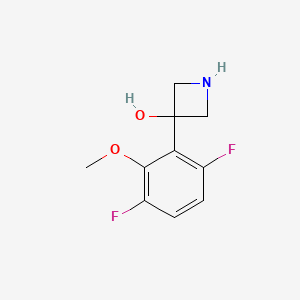
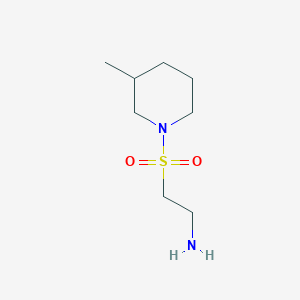
![2-Chloro-4-nitrodibenzo[b,d]furan](/img/structure/B11764398.png)
